N-Isopropyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-Isopropyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of organoboron compounds. It is characterized by the presence of a boronic ester group, which is known for its stability and reactivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methoxylation, and borylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalyst, aryl halides, base (e.g., potassium carbonate).
Major Products
Reduction: Formation of N-Isopropyl-5-methoxy-2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-Isopropyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of N-Isopropyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its reactivity with various molecular targets:
Molecular Targets: The boronic ester group can interact with diols and other nucleophiles, forming stable complexes.
Pathways Involved: The compound can participate in oxidative addition and reductive elimination pathways, particularly in palladium-catalyzed coupling reactions.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the nitro and methoxy groups.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of an aniline ring.
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: Contains a carbonate group instead of an aniline group.
Properties
IUPAC Name |
5-methoxy-2-nitro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5/c1-10(2)18-12-9-14(22-7)11(8-13(12)19(20)21)17-23-15(3,4)16(5,6)24-17/h8-10,18H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFKOLCLYGZKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)NC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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